molecular formula C22H27BrN2O2 B11550183 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide

Cat. No.: B11550183
M. Wt: 431.4 g/mol
InChI Key: GPGAMMCBKDCKCG-LFVJCYFKSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation of 3-bromophenylmethoxybenzaldehyde with octanehydrazide. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated for several hours, followed by gradual cooling to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]OCTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenyl and octanehydrazide moieties differentiate it from other similar compounds, making it a valuable compound for specialized research applications.

Properties

Molecular Formula

C22H27BrN2O2

Molecular Weight

431.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]octanamide

InChI

InChI=1S/C22H27BrN2O2/c1-2-3-4-5-6-14-22(26)25-24-16-19-11-7-8-13-21(19)27-17-18-10-9-12-20(23)15-18/h7-13,15-16H,2-6,14,17H2,1H3,(H,25,26)/b24-16+

InChI Key

GPGAMMCBKDCKCG-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC(=CC=C2)Br

Origin of Product

United States

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